molecular formula C22H26N4O4 B12176964 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

Cat. No.: B12176964
M. Wt: 410.5 g/mol
InChI Key: HJNKHFVOLPEYLT-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[44]non-2-yl)acetamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a spirocyclic lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[44]non-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Shares the pyrazole ring structure but differs in other functional groups.

    3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another pyrazole-containing compound with different structural features.

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is unique due to its combination of a pyrazole ring, methoxyphenyl group, and spirocyclic lactam structure. This unique combination of functional groups and structural elements contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide

InChI

InChI=1S/C22H26N4O4/c1-14-10-15(2)26(24-14)17-7-6-16(11-18(17)30-3)23-19(27)13-25-20(28)12-22(21(25)29)8-4-5-9-22/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,23,27)

InChI Key

HJNKHFVOLPEYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4)OC)C

Origin of Product

United States

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